molecular formula C10H16O2 B14557918 Cyclopent-2-EN-1-YL pentanoate CAS No. 62088-39-5

Cyclopent-2-EN-1-YL pentanoate

Cat. No.: B14557918
CAS No.: 62088-39-5
M. Wt: 168.23 g/mol
InChI Key: YBBDAMGZIJKTOA-UHFFFAOYSA-N
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Description

Cyclopent-2-EN-1-YL pentanoate is an organic compound that belongs to the class of esters. It is derived from cyclopent-2-en-1-ol and pentanoic acid. This compound is characterized by its unique structure, which includes a cyclopentene ring and a pentanoate ester group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopent-2-EN-1-YL pentanoate can be synthesized through the esterification reaction between cyclopent-2-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-EN-1-YL pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopent-2-en-1-one or pentanoic acid derivatives.

    Reduction: Cyclopent-2-en-1-ol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Cyclopent-2-EN-1-YL pentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclopent-2-EN-1-YL pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release cyclopent-2-en-1-ol and pentanoic acid, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the cyclopentene ring, which can undergo additional chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-yl acetate: Similar structure but with an acetate ester group.

    Cyclopent-2-en-1-yl butanoate: Similar structure but with a butanoate ester group.

    Cyclopent-2-en-1-yl hexanoate: Similar structure but with a hexanoate ester group.

Uniqueness

Cyclopent-2-EN-1-YL pentanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The pentanoate ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

CAS No.

62088-39-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

cyclopent-2-en-1-yl pentanoate

InChI

InChI=1S/C10H16O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h4,6,9H,2-3,5,7-8H2,1H3

InChI Key

YBBDAMGZIJKTOA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1CCC=C1

Origin of Product

United States

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